![molecular formula C26H21N3O3 B2761736 2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097867-01-9](/img/structure/B2761736.png)
2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the resources I have, compounds with a pyrrolidine ring are known to be involved in a variety of chemical reactions . These can include reactions with different cyclic or acyclic precursors, or functionalization reactions involving preformed pyrrolidine rings .Wissenschaftliche Forschungsanwendungen
GABAA/Benzodiazepine Receptor Interaction
Quinoxaline derivatives, such as those studied by Tenbrink et al. (1994), have been identified to interact with the GABAA/benzodiazepine receptor, showcasing a variety of intrinsic efficacies. This interaction is crucial for understanding the modulation of this receptor system, which is pivotal in neuroscience research, particularly in studying neurotransmission and potential therapeutic targets for neurological disorders (Tenbrink, Im, Sethy, Tang, & Carter, 1994).
Synthetic Methodologies
Hille, Irrgang, and Kempe (2014) explored the synthesis of quinoxalines through iridium-catalyzed acceptorless dehydrogenative alkylation, presenting a novel approach to generating these compounds. This method is significant for chemical synthesis, offering a sustainable route for creating quinoxaline derivatives, which are crucial for various applications in medicinal chemistry and material science (Hille, Irrgang, & Kempe, 2014).
Biological Activities
Quinoxalines, including structures similar to "2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline," have been highlighted for their wide spectrum of biological activities. Sharma et al. (2021) summarized these activities, emphasizing antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal properties. These findings underscore the versatility of quinoxaline derivatives in biomedical research, offering insights into their potential as therapeutic agents (Sharma, Deep, Marwaha, & Marwaha, 2021).
Anticancer Research
The synthesis and structural characterization of quinoxaline derivatives have shown promise in anticancer research. For instance, Guillon et al. (2022) synthesized a pyrrolo[1,2-a]quinoxaline compound with cytotoxic potential against leukemia cell lines. This research contributes to the ongoing search for new anticancer compounds, illustrating the potential of quinoxaline derivatives in therapeutic applications (Guillon, Savrimoutou, Albenque-Rubio, Pinaud, Moreau, & Desplat, 2022).
Material Science
In the realm of material science, quinoxaline-containing compounds have been explored for their electronic properties. Yin et al. (2016) designed quinoxaline-containing architectures for use as electron transport materials in organic light-emitting diodes (OLEDs). Their research demonstrates the utility of quinoxaline derivatives in developing efficient blue phosphorescent OLEDs, highlighting their importance in advancing electronic and photonic technologies (Yin, Sun, Zeng, Xiang, Zhou, Ma, & Yang, 2016).
Zukünftige Richtungen
The future directions for “2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline” and similar compounds likely involve further exploration of the pyrrolidine ring as a scaffold for novel biologically active compounds . This could include the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
phenyl-[2-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c30-25(18-8-2-1-3-9-18)20-10-4-5-11-21(20)26(31)29-15-14-19(17-29)32-24-16-27-22-12-6-7-13-23(22)28-24/h1-13,16,19H,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXIYYIVIXTNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


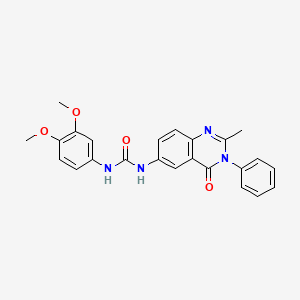
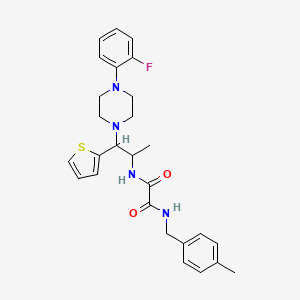
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2761660.png)
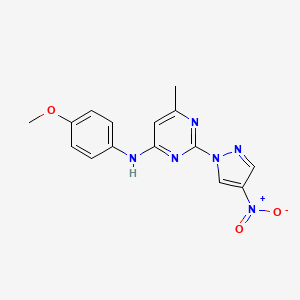
![2-[2-(4-Methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethoxy]naphthalene-1-carbaldehyde](/img/structure/B2761662.png)
![N-(3-ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2761664.png)
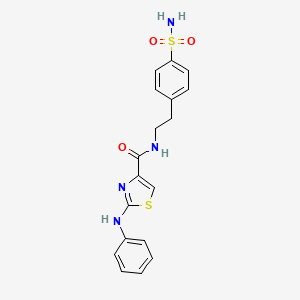



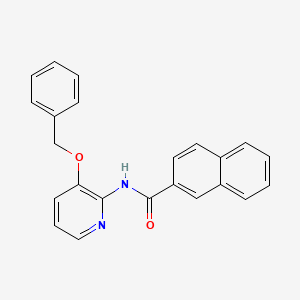
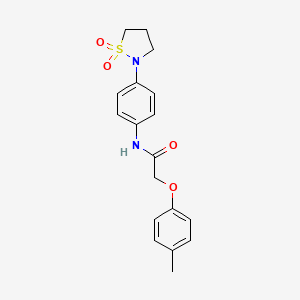
![3-[5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione](/img/structure/B2761673.png)